molecular formula C28H38O6 B1258884 Tubocapsanolide F

Tubocapsanolide F

Cat. No. B1258884
M. Wt: 470.6 g/mol
InChI Key: FBVUDUMNPFUQRB-PCLPIYRRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubocapsanolide F is a withanolide that is 5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione substituted by hydroxy groups at positions 4 and 17 (the 4beta,5beta,6beta,22R stereoisomer). Isolated from Tubocapsicum anomalum, it exhibits cytotoxic activity. It has a role as an antineoplastic agent. It is a delta-lactone, a 4-hydroxy steroid, an enone, an ergostanoid, a secondary alcohol, a tertiary alcohol, a 17alpha-hydroxy steroid, a withanolide and an epoxy steroid.

Scientific Research Applications

  • Antiproliferative Activity on Cancer Cells : A study by Chang, Hui‐Chiu et al. (2007) explored a bioactive withanolide, Tubocapsanolide A, which showed inhibitory effects on human lung cancer cell proliferation by inducing G1 growth arrest. This study suggests that Tubocapsanolide A and potentially other withanolides like Tubocapsanolide F may have applications in cancer treatment due to their antiproliferative properties (Chang, Hui‐Chiu et al., 2007).

  • Potential in Breast Cancer Treatment : Xiang, Ke et al. (2021) identified Tubocapsanolide A as having significant effects against triple-negative breast cancer cells, suggesting that withanolides like Tubocapsanolide F could be potential molecules for breast cancer treatment (Xiang, Ke et al., 2021).

  • Inhibition of Cancer Cell Migration : Pan, M. et al. (2009) showed that Tubocapsanolide A inhibited NF-κB-mediated CCR7 expression in breast cancer cells, attenuating their migration. This indicates that Tubocapsanolide F might also be researched for its potential to prevent cancer cell migration (Pan, M. et al., 2009).

  • Identification of Novel Withanolides : Research on Tubocapsicum anomalum has led to the isolation of various withanolides with potential bioactive properties, as demonstrated in studies by Shou, Panting et al. (2020) and Hsieh, P. et al. (2007). These withanolides, including Tubocapsanolide F, might offer valuable insights for developing new treatments or therapies (Shou, Panting et al., 2020); (Hsieh, P. et al., 2007).

  • Impact on Heat Shock Proteins in Cancer Cells : Chen, Wen-Ying et al. (2008) found that a withanolide-type steroid, Tubocapsenolide A, caused thiol oxidation of heat shock proteins in breast cancer cells, leading to apoptosis. This suggests a potential mechanism of action for withanolides like Tubocapsanolide F in cancer treatment (Chen, Wen-Ying et al., 2008).

  • Inhibition of NLRP3 Inflammasome for Colitis Treatment : A 2021 study by Chen, Chen et al. identified Tubocapsanolide A as an inhibitor of the NLRP3 inflammasome, suggesting its potential application in treating colitis. This opens up possibilities for similar withanolides like Tubocapsanolide F in inflammatory diseases (Chen, Chen et al., 2021).

properties

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

IUPAC Name

(1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one

InChI

InChI=1S/C28H38O6/c1-14-12-20(33-24(31)15(14)2)16(3)27(32)11-9-18-17-13-23-28(34-23)22(30)7-6-21(29)26(28,5)19(17)8-10-25(18,27)4/h6-7,16-20,22-23,30,32H,8-13H2,1-5H3/t16-,17+,18+,19+,20-,22+,23-,25+,26+,27+,28-/m1/s1

InChI Key

FBVUDUMNPFUQRB-PCLPIYRRSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tubocapsanolide F
Reactant of Route 2
Tubocapsanolide F
Reactant of Route 3
Tubocapsanolide F
Reactant of Route 4
Tubocapsanolide F
Reactant of Route 5
Tubocapsanolide F
Reactant of Route 6
Tubocapsanolide F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.